6-Methylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
6-Methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the construction of the thienopyrimidine core. One common method is the cyclization of appropriate thiophene and pyrimidine precursors. For instance, the reaction of 2-aminothiophene-3-carboxylic acid with formamide or formamidine acetate can yield the desired thienopyrimidine core . The reaction conditions often involve heating the reactants in the presence of a catalyst such as palladium chloride.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methylthieno[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, with significant activity against Mycobacterium tuberculosis.
Biological Research: It has been studied for its antimicrobial and antifungal properties.
Industrial Applications: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it inhibits the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways within the bacterial cells . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 6-Methyl-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione
Uniqueness
6-Methylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the resulting chemical properties. Its methyl group at the 6-position and the fused thiophene-pyrimidine ring system confer distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-methyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-5-6(11-4)7(10)9-3-8-5/h2-3H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTURHFJJAHUVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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